molecular formula C17H18N2O4S B2413003 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide CAS No. 941958-47-0

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2413003
CAS No.: 941958-47-0
M. Wt: 346.4
InChI Key: IOKYYWVBEFVEDV-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methoxy-4-aminophenol with 2-oxopyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide.

    Reduction: Formation of N-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide: Unique due to its specific combination of functional groups.

    N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide: Similar structure but with a reduced pyrrolidinone ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, pyrrolidinone ring, and benzenesulfonamide moiety makes it a versatile compound for various research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-12-13(9-10-15(16)19-11-5-8-17(19)20)18-24(21,22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKYYWVBEFVEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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